molecular formula C7H13N B2515060 2-Bicyclo[2.1.1]hexanylmethanamine CAS No. 1784278-06-3

2-Bicyclo[2.1.1]hexanylmethanamine

Cat. No.: B2515060
CAS No.: 1784278-06-3
M. Wt: 111.188
InChI Key: MTZRMPNXGRZEFR-UHFFFAOYSA-N
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Description

2-Bicyclo[211]hexanylmethanamine is a compound that features a bicyclic structure, specifically a bicyclo[211]hexane ring system, with a methanamine group attached

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine typically involves the construction of the bicyclo[2.1.1]hexane core followed by the introduction of the methanamine group. One common method to prepare the bicyclo[2.1.1]hexane core is through a [2+2] cycloaddition reaction. For instance, photochemical [2+2] cycloaddition of alkenes can be employed to form the bicyclic structure . This reaction often requires specific conditions such as the use of a mercury lamp and specialized glassware .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Photocatalytic cycloaddition reactions have been explored for the efficient synthesis of polysubstituted bicyclo[2.1.1]hexanes, which can then be functionalized to introduce the methanamine group . These methods are designed to be operationally simple and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bicyclo[2.1.1]hexanylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

2-Bicyclo[2.1.1]hexanylmethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring size and the presence of the methanamine group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-bicyclo[2.1.1]hexanylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZRMPNXGRZEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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